molecular formula C10H13NO3 B1295777 N-(4-(2-Hydroxyethoxy)phenyl)acetamide CAS No. 50375-15-0

N-(4-(2-Hydroxyethoxy)phenyl)acetamide

Cat. No.: B1295777
CAS No.: 50375-15-0
M. Wt: 195.21 g/mol
InChI Key: PVKHXJDOHVTKKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxyethoxy)phenyl)acetamide typically involves the reaction of 4-aminophenol with ethylene oxide, followed by acetylation . The reaction conditions include:

    Reaction with Ethylene Oxide: 4-aminophenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form N-(4-(2-hydroxyethoxy)phenyl)amine.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxyethoxy)phenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-Hydroxyethoxy)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxyethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The hydroxyl and acetamide groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (Acetaminophen): Similar in structure but lacks the hydroxyethoxy group.

    Phenacetin: An older analgesic with a similar core structure but different substituents.

Uniqueness

N-(4-(2-Hydroxyethoxy)phenyl)acetamide is unique due to the presence of the hydroxyethoxy group, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

N-[4-(2-hydroxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKHXJDOHVTKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068544
Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50375-15-0
Record name N-[4-(2-Hydroxyethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50375-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(2-hydroxyethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(2-hydroxyethoxy)phenyl]acetamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N-[4-(2-hydroxyethoxy)phenyl]acetamide formed in the metabolism of N-hydroxyphenacetin?

A1: The research indicates that N-[4-(2-hydroxyethoxy)phenyl]acetamide (β-HAP) is found in trace amounts (0.05% of the dose) in the urine of rats administered N-hydroxyphenacetin. [] While the exact mechanism of its formation isn't detailed, the study suggests that β-HAP might be a product of further metabolism of either N-hydroxyphenacetin or one of its primary metabolites. Further research is needed to elucidate the precise metabolic pathway leading to β-HAP formation.

Q2: Are there any known biological activities or toxicological profiles associated with N-[4-(2-hydroxyethoxy)phenyl]acetamide?

A2: The provided research focuses primarily on the metabolism of N-hydroxyphenacetin and doesn't delve into the specific biological activities or toxicological profiles of its metabolites, including β-HAP. [] Therefore, further investigation is required to understand the potential effects of this compound.

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